molecular formula C9H15N B13600869 4-Isocyano-1,1-dimethylcyclohexane

4-Isocyano-1,1-dimethylcyclohexane

Cat. No.: B13600869
M. Wt: 137.22 g/mol
InChI Key: XSQMRWUEVIPPIX-UHFFFAOYSA-N
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Description

4-Isocyano-1,1-dimethylcyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an isocyano group (-NC) attached to the cyclohexane ring, which is further substituted with two methyl groups at the 1-position. The molecular formula of this compound is C9H15N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyano-1,1-dimethylcyclohexane typically involves the reaction of 1,1-dimethylcyclohexanol with a suitable isocyanide reagent. One common method is the dehydration of 1,1-dimethylcyclohexanol using phosphorus oxychloride (POCl3) to form the corresponding cyclohexene intermediate, followed by the addition of an isocyanide reagent such as tert-butyl isocyanide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Isocyano-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:

    Oxidation: The isocyano group can be oxidized to form corresponding isocyanates or other nitrogen-containing compounds.

    Reduction: Reduction of the isocyano group can lead to the formation of amines.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: Isocyanates or nitriles.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

4-Isocyano-1,1-dimethylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles and other complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving isocyanides.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isocyano-1,1-dimethylcyclohexane involves its reactivity with various chemical species. The isocyano group is highly reactive and can participate in a range of chemical reactions, including nucleophilic addition, cycloaddition, and radical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

4-Isocyano-1,1-dimethylcyclohexane can be compared with other similar compounds, such as:

    1,1-Dimethylcyclohexane: Lacks the isocyano group and has different reactivity and applications.

    4-Isocyano-1-methylcyclohexane: Similar structure but with only one methyl group, leading to different steric and electronic properties.

    Cyclohexyl isocyanide: Lacks the methyl groups, resulting in different reactivity and applications.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

4-isocyano-1,1-dimethylcyclohexane

InChI

InChI=1S/C9H15N/c1-9(2)6-4-8(10-3)5-7-9/h8H,4-7H2,1-2H3

InChI Key

XSQMRWUEVIPPIX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)[N+]#[C-])C

Origin of Product

United States

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